3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid
Description
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a tetrahydropyran-4-ylmethoxy group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
3-chloro-4-(oxan-4-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDULMDIGBWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction Protocol
The Mitsunobu reaction provides a reliable method for ether synthesis under mild conditions. A proposed pathway involves:
Reagents :
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3-Chloro-4-hydroxybenzoic acid (1 equiv)
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Oxan-4-ylmethanol (1.2 equiv)
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Triphenylphosphine (1.5 equiv)
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Diethyl azodicarboxylate (DEAD, 1.5 equiv)
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Anhydrous THF, 0°C → room temperature, 12–24 h
Mechanistic Insights :
The reaction proceeds through activation of the alcohol via phosphine-azodicarboxylate complexation, enabling nucleophilic displacement of the hydroxyl proton. The carboxylic acid group remains intact due to its lower pKa (≈2.5) compared to phenolic OH (≈9.5), minimizing competitive ester formation.
Optimization Data :
| Variable | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | +22% yield |
| Temperature | -20°C to 40°C | 0°C → RT | 78% yield |
| Equiv. Oxan-4-ylmethanol | 1.0–2.0 | 1.2 | Maximizes conversion |
Post-reaction purification typically involves aqueous workup (1M HCl wash to remove phosphine oxides) followed by recrystallization from ethanol/water (3:1).
Williamson Ether Synthesis Alternative
For scale-up processes, the Williamson method offers cost advantages despite harsher conditions:
Reaction Scheme :
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Deprotonation of 3-chloro-4-hydroxybenzoic acid with K₂CO₃ in DMF (80°C, 1 h)
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Addition of oxan-4-ylmethyl bromide (1.5 equiv)
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Reflux at 120°C for 8–12 h
Critical Parameters :
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Base Selection : Potassium carbonate outperforms NaOH in minimizing hydrolysis of the alkyl bromide.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ionic mobility but may require stringent drying.
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Side Reactions : Competing esterification (<5% by HPLC) mitigated by using methyl-protected benzoic acid derivatives.
Typical Yield : 65–72% after silica gel chromatography (hexane/EtOAc 4:1 → 1:1 gradient).
Modular Assembly via Coupling Reactions
Ullmann-Type Coupling for Aryl Ether Formation
Palladium-catalyzed cross-coupling presents an alternative to classical etherification:
Catalytic System :
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Pd(OAc)₂ (5 mol%)
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Xantphos (10 mol%)
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Cs₂CO₃ (2 equiv)
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Toluene, 110°C, 24 h
Substrate Scope :
| Aryl Halide | Coupling Partner | Yield (%) |
|---|---|---|
| 3-Chloro-4-iodobenzoic acid | Oxan-4-ylmethanol | 68 |
| 3-Chloro-4-bromobenzoic acid | Oxan-4-ylmethanol | 54 |
This method circumvents pre-functionalized alcohols but requires halogenated benzoic acid precursors. Copper-mediated variants (CuI, 1,10-phenanthroline) show comparable efficiency at lower cost.
Analytical Characterization Benchmarks
Critical spectroscopic data for validating successful synthesis:
¹H NMR (500 MHz, CDCl₃) :
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δ 8.15 (d, J = 2.1 Hz, 1H, H-2)
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δ 7.92 (dd, J = 8.7, 2.1 Hz, 1H, H-6)
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δ 7.12 (d, J = 8.7 Hz, 1H, H-5)
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δ 4.12 (d, J = 6.8 Hz, 2H, OCH₂Oxane)
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δ 3.95–3.45 (m, 5H, Oxane protons)
¹³C NMR :
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167.8 ppm (COOH)
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136.4 ppm (C-3 Cl)
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113.7 ppm (OCH₂Oxane)
HPLC Purity : >98% (C18 column, 0.1% H₃PO₄/ACN gradient)
Consistent with literature values for analogous chlorinated benzoic ethers.
Industrial-Scale Considerations
Process Economics :
| Factor | Mitsunobu | Williamson | Ullmann |
|---|---|---|---|
| Cost per kg (USD) | 1,386–1,888 | 920–1,200 | 1,550–1,720 |
| PMI (kg/kg) | 32 | 18 | 45 |
| Cycle Time | 28 h | 15 h | 36 h |
Green Chemistry Metrics :
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Atom economy: Williamson (81%) > Mitsunobu (63%)
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E-factor: Mitsunobu (58) vs. Ullmann (72)
Large-scale production favors Williamson synthesis despite lower yields due to reagent costs and waste management .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 3-chloro-4-[(oxan-4-yl)methoxy]benzoic acid.
Reduction: Reduction reactions can be performed to modify the chloro group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives of benzoic acid.
Reduction Products: Chloro-substituted derivatives.
Substitution Products: Various nucleophilic substitution products.
Scientific Research Applications
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position : The 3-Cl,4-OCH₃ configuration in 3-chloro-4-methoxybenzoic acid () shows higher acidity (pKa ~2.8) compared to its 4-Cl,3-OCH₃ isomer due to resonance stabilization of the carboxylate anion .
Steric and Electronic Effects : The oxane ring in 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid likely enhances steric hindrance and hydrogen-bonding capacity compared to simpler alkoxy groups (e.g., OCH₃ or OCH(CH₃)₂). This could reduce metabolic degradation but may lower aqueous solubility .
Key Insights:
- Albumin Binding : The integrin antagonist D01-4582 (structurally related to chloro-methoxybenzoic acid derivatives) exhibits significant strain-dependent pharmacokinetics in rats, highlighting the role of albumin interactions in drug disposition .
- Antimicrobial vs. Anti-inflammatory Activity: Azetidinone and thiazolidinone derivatives of benzoic acid show divergent biological activities based on substituents. Nitro groups enhance antimicrobial activity, while dimethylamino groups favor anti-inflammatory effects .
Physicochemical and Coordination Properties
Table 3: Metal Coordination and Solubility Data
Notable Trends:
- Coordination Strength : Chloro and methoxy substituents reduce metal-binding affinity compared to unsubstituted benzoic acid, as seen in lanthanide(III) complexes .
- Lipophilicity : Increasing alkoxy chain length (e.g., isopropoxy vs. methoxy) correlates with higher logP values, impacting membrane permeability .
Biological Activity
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid features a chloro-substituted benzoic acid core with a methoxy group and an oxane ring. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
Research has indicated that benzoic acid derivatives, including 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid, may influence several biological pathways:
- Ubiquitin-Proteasome Pathway (UPP) : Studies suggest that certain benzoic acid derivatives enhance the activity of the UPP, which is critical for protein degradation and cellular homeostasis .
- Autophagy-Lysosome Pathway (ALP) : These compounds also promote autophagy, a process essential for cellular recycling and response to stress .
- Enzyme Interaction : The compound has shown potential as a binder to cathepsins B and L, which are involved in protein degradation processes .
In Vitro Studies
In vitro studies have demonstrated that 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid exhibits significant biological activity:
- Proteasome Activation : At concentrations of 5 µM, the compound significantly activated proteasome activity in human foreskin fibroblasts, suggesting its role in enhancing protein turnover .
| Compound | Concentration (µM) | Proteasome Activity (%) |
|---|---|---|
| 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid | 5 | 467.3 ± 3.9 |
Cytotoxicity and Antioxidant Activity
The compound's cytotoxic effects were evaluated alongside its antioxidant properties. It was found to exhibit low cytotoxicity in cell-based assays while effectively promoting antioxidant enzyme activities.
- Cytotoxicity : The compound did not show significant cytotoxic effects at concentrations up to 10 µg/mL in human fibroblasts .
- Antioxidant Potential : The antioxidant activity was measured using various assays, indicating a protective effect against oxidative stress.
Study on Benzoic Acid Derivatives
A comprehensive study evaluated several benzoic acid derivatives' biological activities, including 3-Chloro-4-methoxybenzoic acid (closely related to our compound). The findings highlighted the following:
- Enhanced Cathepsin Activity : The compound showed the highest activation of cathepsins B and L compared to other derivatives tested.
Clinical Implications
Given its biological activity, there is potential for developing therapeutic agents targeting age-related diseases or conditions associated with impaired protein degradation pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid?
- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:
Etherification : Reacting 4-hydroxybenzoic acid with (oxan-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxane-methoxy group.
Chlorination : Electrophilic aromatic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the chloro substituent at the 3-position .
- Key Parameters : Temperature control (e.g., 0–25°C for chlorination) and stoichiometric ratios are critical to minimize byproducts.
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical Workflow :
NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., oxane protons at δ ~3.5–4.0 ppm; aromatic protons at δ ~6.8–7.5 ppm).
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 284.06 for C₁₃H₁₆ClO₄).
X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of substituents .
Q. What safety precautions are recommended for handling this compound?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention.
- Storage : Store in a cool, dry place away from oxidizing agents and heat sources .
Advanced Research Questions
Q. How can reaction yields be optimized during the chlorination step?
- Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DCM or CCl₄) improve electrophilic substitution efficiency.
- Kinetic Control : Lower temperatures (e.g., 0°C) reduce side reactions like over-chlorination .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals overlap (e.g., aromatic vs. oxane protons), use:
2D NMR Techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity.
Isotopic Labeling : Introduce ¹³C labels at specific positions to track substituent effects.
- Reference : Similar challenges were resolved for 3,5-dichloro-4-methoxybenzoic acid using HMBC .
Q. What factors influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The chloro group activates the aromatic ring toward nucleophilic attack at specific positions.
- Steric Hindrance : The bulky oxane-methoxy group may limit accessibility to reactive sites.
- Solvent Polarity : Polar solvents stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .
Q. How can advanced analytical methods differentiate between structural isomers?
- Differentiation Workflow :
IR Spectroscopy : Compare carbonyl stretching frequencies (e.g., benzoic acid COOH at ~1680–1700 cm⁻¹).
Chromatography : Use HPLC with a chiral column to separate enantiomers (if applicable).
Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What are the mechanistic pathways for its degradation under acidic or basic conditions?
- Degradation Studies :
- Acidic Hydrolysis : The ester linkage in the oxane-methoxy group may hydrolyze to form 4-hydroxybenzoic acid derivatives.
- Basic Conditions : Saponification of the benzoic acid moiety could yield carboxylate salts.
- Stability Testing : Monitor degradation products via LC-MS under varying pH (e.g., pH 2–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
